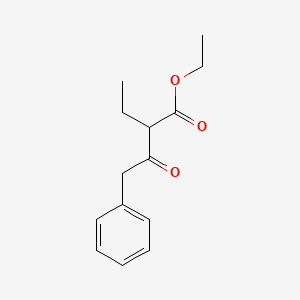
Ethyl 2-ethyl-3-oxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-3-oxo-4-phenylbutanoate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is often used as a synthetic intermediate in various chemical reactions and has applications in multiple fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-oxo-4-phenylbutanoate typically involves the reaction of ethyl acetoacetate with phenylacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature range of 5°C to 20°C . The product is then purified through extraction and evaporation processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted esters and other functionalized compounds
Applications De Recherche Scientifique
Ethyl 2-ethyl-3-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-ethyl-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s ester group is susceptible to hydrolysis, resulting in the release of active intermediates that participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Ethyl 2-ethyl-3-oxo-4-phenylbutanoate can be compared with other similar compounds such as:
- Ethyl 3-oxo-4-phenylbutanoate
- Ethyl 2-oxo-4-phenylbutanoate
- Ethyl 2-oxo-4-phenylbutyrate
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to the presence of an additional ethyl group, which influences its chemical behavior and applications .
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 2-ethyl-3-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C14H18O3/c1-3-12(14(16)17-4-2)13(15)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clé InChI |
IMSSDDKOLKKRAW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)CC1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



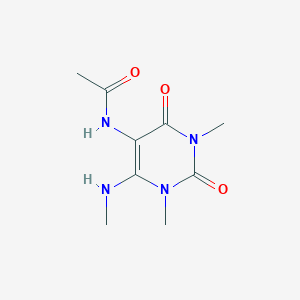
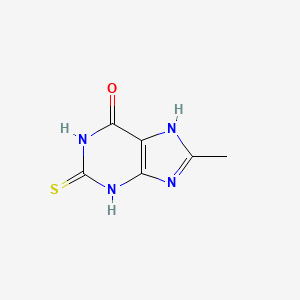
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
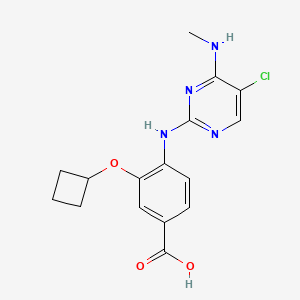
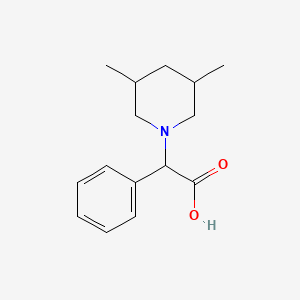
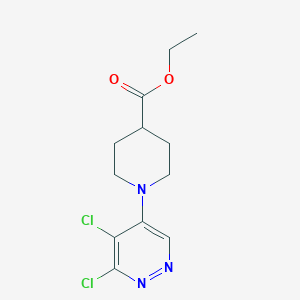
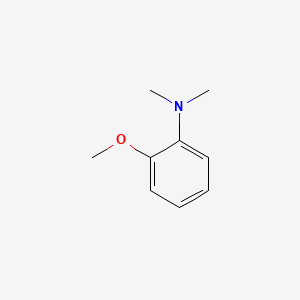
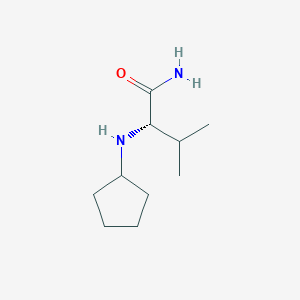
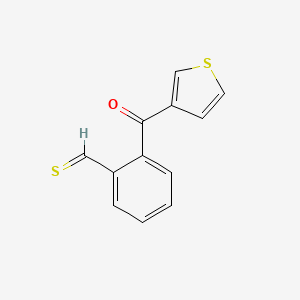
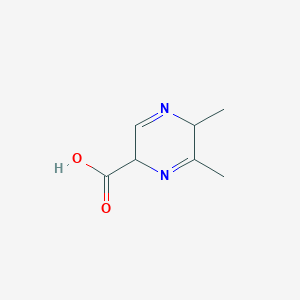
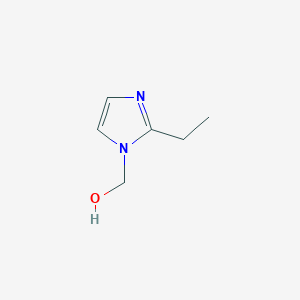
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)
